2-Bromoethanesulfonic acid

Description

BenchChem offers high-quality 2-Bromoethanesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromoethanesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

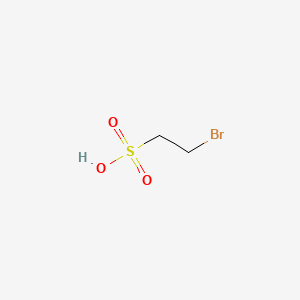

Structure

3D Structure

Properties

IUPAC Name |

2-bromoethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5BrO3S/c3-1-2-7(4,5)6/h1-2H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFSYHWITGFERZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4263-52-9 (hydrochloride salt) | |

| Record name | 2-Bromoethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026978654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30181477 | |

| Record name | 2-Bromoethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26978-65-4 | |

| Record name | Bromoethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26978-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromoethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026978654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromoethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromoethanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOETHANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7W8SD7W42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromoethanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-bromoethanesulfonic acid and its more commonly used sodium salt. It includes detailed experimental protocols, data presented in structured tables, and a visualization of its primary biochemical interaction.

General Information

2-Bromoethanesulfonic acid is an organosulfur compound with the chemical formula C₂H₅BrO₃S.[1] It is a strong acid that is typically handled in its more stable salt form, sodium 2-bromoethanesulfonate (B1233127).[1][2] The presence of both a sulfonic acid group and a bromine atom makes it a versatile reagent in organic synthesis.[2][3]

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of 2-bromoethanesulfonic acid and its sodium salt.

Table 1: General Properties

| Property | 2-Bromoethanesulfonic Acid | Sodium 2-Bromoethanesulfonate |

| CAS Number | 26978-65-4[1] | 4263-52-9[4][5] |

| Molecular Formula | C₂H₅BrO₃S[1] | C₂H₄BrNaO₃S[4][5] |

| Molecular Weight | 189.03 g/mol [1] | 211.01 g/mol [4][5] |

| Appearance | Colorless to light yellow liquid[2][6] | White to off-white crystalline powder[1][7] |

Table 2: Physical Properties

| Property | 2-Bromoethanesulfonic Acid | Sodium 2-Bromoethanesulfonate |

| Melting Point | 42-44 °C[1] | 282-286 °C (with decomposition)[1][4] |

| Boiling Point | 192-195 °C[1] | Not available |

| Density | 2.026 ± 0.06 g/cm³ (predicted)[1] | 2.233 g/cm³ at 20 °C[8] |

| Solubility in Water | Excellent[1][2][6] | 454 g/L at 20 °C[8] |

| n-octanol/water Partition Coefficient (log P) | Not available | -3.26 (pH ~6.7, 20 °C)[8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-bromoethanesulfonic acid and its derivatives.

Infrared (IR) Spectroscopy

The IR spectrum of sodium 2-bromoethanesulfonate exhibits characteristic absorption bands corresponding to its functional groups. Strong absorptions are expected for the sulfonate group (S=O stretching) and the C-Br bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can confirm the structure of the ethyl chain and the positions of the bromine and sulfonate groups. For sodium 2-bromoethanesulfonate in D₂O, two triplets are expected in the ¹H NMR spectrum, corresponding to the two methylene (B1212753) groups. The ¹³C NMR spectrum would show two distinct signals for the two carbon atoms.

Experimental Protocols

Synthesis of Sodium 2-Bromoethanesulfonate

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

-

Ethylene (B1197577) dibromide (1,2-dibromoethane)

-

Anhydrous sodium sulfite (B76179)

-

Water

Procedure:

-

In a 5-liter round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a separatory funnel, combine 615 g (3.3 moles) of ethylene dibromide, 1250 mL of 95% ethanol, and 450 mL of water.

-

Heat the mixture to boiling with stirring.

-

Prepare a solution of 125 g (1 mole) of anhydrous sodium sulfite in 450 mL of water. Add this solution dropwise to the boiling mixture over approximately 2 hours.

-

After the addition is complete, continue to boil the mixture under reflux for an additional 2 hours.

-

Reconfigure the condenser for distillation and distill off the ethanol and unreacted ethylene dibromide.

-

Pour the remaining aqueous solution into a large evaporating dish and evaporate to dryness on a water bath.

-

Extract the resulting solid residue with 2 L of boiling 95% ethanol to separate the sodium 2-bromoethanesulfonate from sodium bromide and unreacted sodium sulfite.

-

Cool the ethanol solution to crystallize the product. The mother liquor can be used for a second extraction of the residue.

-

The product can be further purified by recrystallization from 95% ethanol and dried in an oven at 110 °C.

Yield: 165–190 g (78–90% of the theoretical amount).

Reaction: Synthesis of Taurine (B1682933)

This protocol demonstrates a common use of sodium 2-bromoethanesulfonate in the synthesis of taurine.

Materials:

-

Sodium 2-bromoethanesulfonate

-

Concentrated aqueous ammonia (B1221849) (sp. gr. 0.9)

-

95% Ethanol

-

Activated charcoal (e.g., Norite)

-

Water

Procedure:

-

Dissolve 110 g (0.52 mole) of sodium 2-bromoethanesulfonate in approximately 2 L of concentrated aqueous ammonia.

-

Allow the solution to stand at room temperature for five to seven days.

-

Evaporate the solution to dryness, using a steam bath for the final removal of water.

-

Dissolve the residue in a minimum amount of hot water (approximately 500 mL). If the solution is colored, add 5 g of activated charcoal, heat, and filter.

-

Concentrate the colorless solution to 65–70 mL.

-

Add 250 mL of 95% ethanol to induce crystallization.

-

Collect the crude taurine by filtration.

-

Recrystallize the crude product by dissolving it in 100 mL of hot water and adding enough 95% ethanol (approximately 500 mL) to reach a final ethanol concentration of 80%.

-

Collect the purified taurine by filtration and air dry.

Biological Activity and Mechanism of Action

2-Bromoethanesulfonate (BES) is widely used in microbiology as a selective inhibitor of methanogenesis. It acts as a structural analog of coenzyme M (2-mercaptoethanesulfonic acid), a key cofactor in the final step of methane (B114726) formation in methanogenic archaea. BES competitively inhibits the enzyme methyl-coenzyme M reductase, which catalyzes the reduction of the methyl group of methyl-coenzyme M to methane. This inhibition blocks the methanogenic pathway, leading to an accumulation of hydrogen gas in in vitro fermentation studies.

The following diagram illustrates the inhibitory effect of 2-bromoethanesulfonate on the methanogenesis pathway.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Physiological Effects of 2-Bromoethanesulfonate on Hydrogenotrophic Pure and Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. mmrc.caltech.edu [mmrc.caltech.edu]

- 7. 1 [science.widener.edu]

- 8. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Molecular Structure of 2-Bromoethanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological activity of 2-bromoethanesulfonic acid. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound. This document presents quantitative data in structured tables, details experimental protocols, and includes visualizations of key pathways and workflows to facilitate a thorough understanding of 2-bromoethanesulfonic acid's chemical and biological characteristics.

Molecular Structure and Properties

2-Bromoethanesulfonic acid, an organosulfur compound, is characterized by a two-carbon ethane (B1197151) backbone substituted with a bromine atom and a sulfonic acid group.[1] The molecular formula is C₂H₅BrO₃S.[1]

Chemical and Physical Properties

2-Bromoethanesulfonic acid is a colorless to light yellow liquid with a pungent odor.[1] It is a strong acid that is soluble in water and miscible with many organic solvents.[1] The compound and its more commonly used sodium salt, sodium 2-bromoethanesulfonate (B1233127), are important reagents in organic synthesis and biochemical research.[2][3] Sodium 2-bromoethanesulfonate typically appears as a white to off-white crystalline powder.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₂H₅BrO₃S | [1] |

| Molecular Weight | 189.03 g/mol | [1] |

| CAS Number | 26978-65-4 | [1] |

| Melting Point | 42-44 °C | [1] |

| Boiling Point | 192-195 °C | [1] |

| Density (predicted) | 2.026 ± 0.06 g/cm³ | [1] |

| InChI | InChI=1S/C2H5BrO3S/c3-1-2-7(4,5)6/h1-2H2,(H,4,5,6) | [1] |

| SMILES | C(CBr)S(=O)(=O)O | [1] |

Stereochemistry and Bond Characteristics

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of 2-bromoethanesulfonic acid and its derivatives.

¹H NMR Spectroscopy

The ¹H NMR spectrum of sodium 2-bromoethanesulfonate in D₂O shows two characteristic triplets corresponding to the two methylene (B1212753) groups.

| Assignment | Chemical Shift (ppm) | Multiplicity |

| -CH₂-Br | ~3.66 | Triplet |

| -CH₂-SO₃⁻ | ~3.46 | Triplet |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

-

S=O stretching: Strong absorptions characteristic of the sulfonate group.

-

C-H stretching: Absorptions corresponding to the ethyl backbone.

-

C-Br stretching: A weaker absorption in the fingerprint region.

-

O-H stretching (for the free acid): A broad absorption indicating the acidic proton.

Experimental Protocols

Synthesis of Sodium 2-Bromoethanesulfonate

A reliable method for the synthesis of sodium 2-bromoethanesulfonate is provided by Organic Syntheses.[4]

Materials:

-

Ethylene (B1197577) dibromide (1,2-dibromoethane)

-

Anhydrous sodium sulfite (B76179)

-

Water

Procedure:

-

In a 5-liter round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a separatory funnel, combine 615 g (3.3 moles) of ethylene dibromide, 1250 mL of 95% ethanol, and 450 mL of water.[4]

-

Heat the mixture to boiling with stirring.[4]

-

Prepare a solution of 125 g (1 mole) of anhydrous sodium sulfite in 450 mL of water. Add this solution dropwise to the boiling reaction mixture over approximately 2 hours.[4]

-

After the addition is complete, continue to boil the solution under reflux for an additional 2 hours.[4]

-

Reconfigure the condenser for distillation and remove the ethanol and unreacted ethylene dibromide.[4]

-

Transfer the remaining aqueous solution to a large evaporating dish and evaporate to dryness on a water bath.[4]

-

Extract the resulting solid with 2 L of boiling 95% ethanol to separate the sodium 2-bromoethanesulfonate from sodium bromide and unreacted sodium sulfite.[4]

-

Cool the ethanolic solution to crystallize the product. The mother liquor can be used for a second extraction of the residue.[4]

-

The typical yield is 165–190 g (78–90%).[4] The product can be further purified by recrystallization from ethanol.[4]

Preparation of 2-Bromoethanesulfonic Acid (Free Acid)

While a specific, detailed protocol for the synthesis of the free acid is not widely published, it can be prepared from its sodium salt by standard ion-exchange chromatography.

General Procedure:

-

Prepare a solution of sodium 2-bromoethanesulfonate in deionized water.

-

Pass the solution through a column packed with a strong acid cation-exchange resin (e.g., Dowex 50WX8) in the H⁺ form.

-

Elute the column with deionized water.

-

Collect the eluent containing the free 2-bromoethanesulfonic acid.

-

The solvent can be removed under reduced pressure to yield the purified acid.

Biological Activity and Signaling Pathways

2-Bromoethanesulfonic acid is not known to be involved in traditional intracellular signaling pathways. Its primary and well-documented biological role is as a specific inhibitor of methanogenesis in archaea.[5][6][7]

Inhibition of Methanogenesis

2-Bromoethanesulfonic acid is a structural analog of coenzyme M (2-mercaptoethanesulfonate), which is an essential cofactor in the final step of methane (B114726) formation.[5][7] It acts as a competitive inhibitor of the enzyme methyl-coenzyme M reductase (MCR).[5] This enzyme catalyzes the reduction of the methyl group of methyl-coenzyme M to methane.[7] By binding to the active site of MCR, 2-bromoethanesulfonate blocks the natural substrate, thereby inhibiting methane production.[8] The IC₅₀ for the inhibition of MCR from Methanobrevibacter ruminantium has been reported to be approximately 0.4 µM.[5]

Visualizations

Synthesis of Sodium 2-Bromoethanesulfonate

Caption: Synthesis of Sodium 2-Bromoethanesulfonate.

Mechanism of Methanogenesis Inhibition

Caption: Inhibition of Methyl-coenzyme M Reductase.

References

- 1. Buy 2-Bromoethanesulfonic acid | 26978-65-4 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 4263-52-9: Sodium 2-bromoethanesulfonate | CymitQuimica [cymitquimica.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Characterization of 2-Bromoethanesulfonate as a Selective Inhibitor of the Coenzyme M-Dependent Pathway and Enzymes of Bacterial Aliphatic Epoxide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effective Suppression of Methane Emission by 2-Bromoethanesulfonate during Rice Cultivation | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Bromoethanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromoethanesulfonic acid, a versatile chemical compound with significant applications in biochemical research and as an intermediate in organic synthesis, particularly in the development of pharmaceuticals. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and key reactions, and explores its role in medicinal chemistry.

Chemical and Physical Properties

2-Bromoethanesulfonic acid is an organosulfur compound that is typically handled in its more stable sodium salt form, sodium 2-bromoethanesulfonate (B1233127).[1][2] The key properties are summarized in the tables below for both the acid and its sodium salt.

Table 1: Chemical Identification

| Identifier | 2-Bromoethanesulfonic Acid | Sodium 2-Bromoethanesulfonate |

| CAS Number | 26978-65-4[3] | 4263-52-9[2][4] |

| Molecular Formula | C₂H₅BrO₃S[3] | C₂H₄BrNaO₃S[2] |

| IUPAC Name | 2-bromoethanesulfonic acid[3] | sodium 2-bromoethanesulfonate |

Table 2: Physicochemical Properties

| Property | 2-Bromoethanesulfonic Acid | Sodium 2-Bromoethanesulfonate |

| Molecular Weight | 189.03 g/mol [3] | 211.01 g/mol |

| Appearance | Colorless to light yellow liquid[5] | White to off-white crystalline powder[1][2] |

| Melting Point | Not available | 283 °C (decomposes) |

| Boiling Point | Not available | Not available |

| Solubility | Soluble in water[5] | Soluble in water (100 mg/mL) |

Synthesis and Experimental Protocols

The synthesis of 2-bromoethanesulfonic acid is most commonly achieved through its sodium salt. Several methods have been reported, with the reaction of 1,2-dibromoethane (B42909) with sodium sulfite (B76179) being a prevalent approach.[6]

Synthesis of Sodium 2-Bromoethanesulfonate

This protocol is adapted from established methods for the synthesis of sodium 2-bromoethanesulfonate.[6][7]

Materials:

-

1,2-dibromoethane

-

Sodium sulfite (anhydrous)

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Filtration apparatus

-

Evaporating dish

-

Water bath

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 1,2-dibromoethane, 95% ethanol, and water.

-

Heat the mixture to boiling with continuous stirring.

-

Prepare a solution of anhydrous sodium sulfite in water.

-

Slowly add the sodium sulfite solution to the boiling mixture in the flask over a period of approximately 2 hours using a separatory funnel.

-

After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours.

-

Reconfigure the apparatus for distillation and remove the ethanol and unreacted 1,2-dibromoethane.

-

Transfer the remaining aqueous solution to a large evaporating dish and evaporate to dryness on a water bath.

-

The resulting solid residue contains sodium 2-bromoethanesulfonate, sodium bromide, and unreacted sodium sulfite.

-

Extract the sodium 2-bromoethanesulfonate from the residue by boiling with 95% ethanol, followed by filtration.

-

Cool the ethanolic solution to induce crystallization of the product.

-

Collect the crystals by filtration. The product can be further purified by recrystallization from 95% ethanol.[7]

Diagram 1: Synthesis Workflow for Sodium 2-Bromoethanesulfonate

Caption: Workflow for the synthesis of sodium 2-bromoethanesulfonate.

Applications in Research and Drug Development

2-Bromoethanesulfonic acid and its sodium salt are valuable tools in various scientific disciplines, from microbiology to medicinal chemistry.

Inhibition of Methanogenesis

Sodium 2-bromoethanesulfonate (BES) is a well-established and potent inhibitor of methanogenesis in microbial communities.[8][9] It acts as a structural analog of coenzyme M, a key cofactor in the final step of methane (B114726) formation.[8] This inhibitory action makes it an invaluable tool for studying methanogenic pathways and for enriching for other microbial activities, such as homoacetogenesis, in mixed cultures.[1]

Experimental Protocol for Methanogenesis Inhibition:

Materials:

-

Sodium 2-bromoethanesulfonate (BES)

-

Anaerobic culture medium

-

Microbial inoculum (e.g., anaerobic sludge, pure culture of methanogens)

-

Anaerobic incubation system (e.g., anaerobic chamber, serum bottles with anaerobic headspace)

Procedure:

-

Prepare a sterile, anaerobic stock solution of BES in deionized water. The concentration should be high enough to allow for small volume additions to the experimental cultures.

-

Dispense the anaerobic culture medium into serum bottles or other suitable anaerobic culture vessels.

-

Inoculate the medium with the desired microbial culture.

-

Add the BES stock solution to the cultures to achieve the desired final concentration. Typical inhibitory concentrations range from 0.5 mM to 10 mM, depending on the microbial community and experimental goals.[9][10]

-

Seal the culture vessels and pressurize with an appropriate anaerobic gas mixture (e.g., N₂/CO₂ or H₂/CO₂).

-

Incubate the cultures under the desired conditions (e.g., temperature, shaking).

-

Monitor methane production over time using gas chromatography and compare with control cultures that do not contain BES.

Diagram 2: Inhibition of Methanogenesis by BES

Caption: Mechanism of methanogenesis inhibition by BES.

Intermediate in Pharmaceutical Synthesis

The reactivity of the carbon-bromine bond in 2-bromoethanesulfonic acid makes it a useful intermediate in organic synthesis. It can undergo nucleophilic substitution reactions to introduce the ethanesulfonate (B1225610) moiety into various molecules.[2] This is particularly relevant in the synthesis of sulfonamides, a class of compounds with a wide range of pharmacological activities.[11]

One of the most well-known applications of sodium 2-bromoethanesulfonate is in the synthesis of taurine (B1682933) (2-aminoethanesulfonic acid).[12] Taurine is an amino acid with numerous physiological roles and is used in pharmaceutical and nutritional products.[13]

Experimental Protocol for the Synthesis of Taurine:

This protocol is based on the established synthesis of taurine from sodium 2-bromoethanesulfonate.[12]

Materials:

-

Sodium 2-bromoethanesulfonate

-

Concentrated aqueous ammonia (B1221849)

-

95% Ethanol

-

Activated carbon (e.g., Norite)

-

Deionized water

Equipment:

-

Large reaction vessel

-

Heating mantle or steam bath

-

Evaporation apparatus

-

Filtration apparatus

-

Beakers

Procedure:

-

Dissolve sodium 2-bromoethanesulfonate in concentrated aqueous ammonia in a suitable reaction vessel.

-

Allow the solution to stand at room temperature for several days (e.g., 5-7 days) to allow the reaction to proceed.[12]

-

Evaporate the reaction mixture to dryness, using a steam bath for the final stages.

-

Dissolve the residue in a minimum amount of hot water.

-

If the solution is colored, add a small amount of activated carbon, heat briefly, and filter.

-

Concentrate the clear filtrate and then add 95% ethanol to precipitate the crude taurine.

-

Collect the crude product by filtration.

-

Purify the taurine by recrystallization from an aqueous ethanol solution.[12]

Diagram 3: General Reactivity and Application in Taurine Synthesis

Caption: Reactivity of 2-bromoethanesulfonate and its use in taurine synthesis.

Analytical Characterization

The purity and identity of 2-bromoethanesulfonic acid and its derivatives are typically confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule by identifying the chemical shifts and coupling patterns of the protons and carbons in the ethyl chain.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic absorption bands of the sulfonate group (S=O stretching) and the carbon-bromine bond.[3]

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to aid in its structural elucidation.

Safety and Handling

2-Bromoethanesulfonic acid is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.[5] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. mdpi.com [mdpi.com]

- 2. CAS 4263-52-9: Sodium 2-bromoethanesulfonate | CymitQuimica [cymitquimica.com]

- 3. Buy 2-Bromoethanesulfonic acid | 26978-65-4 [smolecule.com]

- 4. 2-Bromoethanesulfonic acid, sodium salt | C2H4BrNaO3S | CID 23666797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. CN114853640A - Preparation method of 2-bromoethyl sodium sulfonate - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Characterization of 2-Bromoethanesulfonate as a Selective Inhibitor of the Coenzyme M-Dependent Pathway and Enzymes of Bacterial Aliphatic Epoxide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anaerobic microbial community response to methanogenic inhibitors 2‐bromoethanesulfonate and propynoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.de]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. CN101100449A - Method for synthesizing taurine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 2-Bromoethanesulfonic Acid Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Bromoethanesulfonic acid sodium salt (BES), a compound of significant interest in biochemical research and organic synthesis. This document details its solubility in various solvents, outlines standardized experimental protocols for solubility determination, and illustrates its mechanism of action in a key biochemical pathway.

Core Topic: 2-Bromoethanesulfonic Acid Sodium Salt

2-Bromoethanesulfonic acid sodium salt is a white to off-white crystalline powder.[1] It is a halogenated organosulfonic compound utilized as a reagent in organic synthesis and as a specific inhibitor in biochemical and microbial studies.[2][3] Notably, it serves as a structural analog of coenzyme M, allowing it to act as a potent inhibitor of methanogenesis.[3]

Data Presentation: Quantitative Solubility

The solubility of 2-Bromoethanesulfonic acid sodium salt has been determined in various solvents. The following table summarizes the available quantitative data for easy comparison.

| Solvent | Solubility | Temperature (°C) | Reference(s) |

| Water | 100 mg/mL | Not Specified | [1][4] |

| Water | 500 g/L | 20 | [1] |

| Water | 454 g/L | 20 | [5] |

| Dimethyl Sulfoxide (DMSO) | ≥ 200 mg/mL | Not Specified | [6] |

| Methanol (B129727) | Soluble | Not Specified | [7] |

| Ethanol | Moderately Soluble | Not Specified | [1] |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in its characterization. Standardized methods ensure reproducibility and comparability of data. The following are detailed methodologies for key experiments relevant to determining the solubility of 2-Bromoethanesulfonic acid sodium salt.

OECD Guideline 105: Water Solubility

The OECD Guideline for the Testing of Chemicals, No. 105, describes two primary methods for determining the water solubility of substances: the Flask Method and the Column Elution Method.[1][7] These methods are suitable for substances that are stable in water and not volatile.[1]

1. Flask Method

This method is appropriate for substances with a solubility above 10⁻² g/L.[1][8]

-

Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate. The concentration of the substance in the aqueous phase is then determined after separation of the undissolved solid.

-

Apparatus:

-

Constant temperature bath

-

Shaking or stirring device

-

Centrifuge (if required)

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

-

-

Procedure:

-

An excess amount of 2-Bromoethanesulfonic acid sodium salt is added to a flask containing purified water.

-

The flask is agitated in a constant temperature bath (typically 20 ± 0.5 °C) for a sufficient time to reach equilibrium (preliminary tests can determine this, but it is often 24-48 hours).[1][7]

-

After equilibration, the mixture is allowed to stand to allow for the separation of undissolved solid. If necessary, centrifugation or filtration is used to separate the solid phase from the saturated solution.

-

The concentration of 2-Bromoethanesulfonic acid sodium salt in the clear aqueous phase is determined using a suitable analytical method.

-

2. Column Elution Method

This method is suitable for substances with a solubility below 10⁻² g/L.[4][8]

-

Principle: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured until it reaches a plateau, which represents the saturation solubility.

-

Apparatus:

-

Jacketed column

-

Constant temperature water circulator

-

Metering pump

-

Fraction collector

-

Analytical instrumentation for concentration measurement

-

-

Procedure:

-

An inert support material is coated with an excess of 2-Bromoethanesulfonic acid sodium salt.

-

The coated support is packed into a column, and the temperature is maintained (e.g., 20 ± 0.5 °C) using the jacketed circulator.[7]

-

Water is pumped through the column at a low flow rate to ensure equilibrium is reached.

-

Fractions of the eluate are collected, and the concentration of the solute in each fraction is determined.

-

A plot of concentration versus time (or volume) is generated. The concentration plateau indicates the water solubility.

-

General Protocol for Solubility in Organic Solvents

A general approach to determining the solubility of a compound in an organic solvent, such as methanol or ethanol, involves the following steps.[6]

-

Procedure:

-

A known mass of 2-Bromoethanesulfonic acid sodium salt is placed in a test tube or vial.

-

The organic solvent is added incrementally in known volumes.

-

After each addition, the mixture is vigorously agitated until the solid is completely dissolved.

-

The total volume of solvent required to dissolve the solid is recorded.

-

The solubility can then be calculated and expressed in terms of mass per volume (e.g., mg/mL).

-

Visualization of a Key Signaling Pathway

2-Bromoethanesulfonic acid sodium salt is a well-characterized inhibitor of methanogenesis, specifically targeting the coenzyme M-dependent pathway. The following diagram, generated using the DOT language, illustrates the mechanism of inhibition.

References

- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.hk]

- 2. acri.gov.tw [acri.gov.tw]

- 3. Characterization of 2-Bromoethanesulfonate as a Selective Inhibitor of the Coenzyme M-Dependent Pathway and Enzymes of Bacterial Aliphatic Epoxide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. filab.fr [filab.fr]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. oecd.org [oecd.org]

- 8. Water Solubility | Scymaris [scymaris.com]

An In-Depth Technical Guide to the Mechanism of Action of 2-Bromoethanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoethanesulfonic acid (BES) is a potent and widely utilized inhibitor of methanogenesis, the biological production of methane (B114726). Its primary mechanism of action involves the specific targeting of methyl-coenzyme M reductase (MCR), the terminal enzyme in the methanogenic pathway. As a structural analog of coenzyme M, BES acts as a competitive inhibitor, effectively blocking the final step of methane formation in methanogenic archaea. This targeted inhibition has made BES an invaluable tool in microbial ecology and physiology research, allowing for the study of methanogen-driven processes and the redirection of metabolic pathways. This technical guide provides a comprehensive overview of the mechanism of action of BES, including its biochemical interactions, effects on microbial metabolism, and quantitative inhibitory data. Detailed experimental protocols for studying its effects and visualizations of the key pathways are also presented to facilitate further research in this area.

Core Mechanism of Action: Competitive Inhibition of Methyl-Coenzyme M Reductase

The primary mechanism of action of 2-bromoethanesulfonic acid is its function as a structural analog of coenzyme M (2-mercaptoethanesulfonic acid), a key cofactor in methanogenesis.[1] BES competitively inhibits the enzyme methyl-coenzyme M reductase (MCR), which catalyzes the final, methane-releasing step in all known methanogenic pathways.[2]

MCR facilitates the reductive cleavage of the thioether bond in methyl-coenzyme M (CH₃-S-CoM), releasing methane. BES, with a bromine atom in place of the thiol group of coenzyme M, binds to the active site of MCR, preventing the binding of the natural substrate, CH₃-S-CoM. This competitive inhibition effectively halts the methanogenic cycle. The apparent Ki for BES with MCR from Methanobacterium thermoautotrophicum has been reported to be 4 µM.[3]

The following diagram illustrates the central role of MCR in methanogenesis and the inhibitory action of BES.

Quantitative Inhibition Data

The inhibitory effect of BES on methanogenesis has been quantified in various studies, with the potency varying depending on the methanogenic species and the experimental conditions. The following table summarizes key quantitative data on the inhibition of methanogenesis and MCR activity by BES.

| Parameter | Organism/System | Value | Reference(s) |

| IC₅₀ | Methanobrevibacter ruminantium (purified MCR) | 0.4 ± 0.04 µM | [4][5] |

| Apparent Kᵢ | Methanobacterium thermoautotrophicum (cell extracts) | 4 µM | [3] |

| Effective Concentration | Thermophilic anaerobic digestor (inhibition of methanogenesis from acetate) | 1 µmol/mL (complete inhibition) | [6] |

| Effective Concentration | Thermophilic anaerobic digestor (inhibition of CO₂ reduction) | 50 µmol/mL (complete inhibition) | [6] |

| Effective Concentration | Mixed microbial culture (mesocosm) | 0.5 mmol/L (89% methane reduction) | [1][7] |

| Effective Concentration | Mixed microbial culture (mesocosm) | 10 mmol/L (100% methane reduction) | [1][7] |

Effects on Microbial Metabolism and Community Structure

The inhibition of methanogenesis by BES leads to significant shifts in the metabolic flux within anaerobic microbial communities. By blocking the primary sink for reducing equivalents (H₂) and acetate, BES causes the accumulation of these and other intermediates, such as formate.[8] This can, in turn, stimulate alternative metabolic pathways like homoacetogenesis, where H₂ and CO₂ are converted to acetate.[2]

prolonged exposure to BES can also alter the microbial community structure. While methanogens are the primary target, some studies have shown that BES can also affect certain syntrophic bacteria and dechlorinating bacteria.[9] However, in many cases, the overall structure of the active bacterial community is not significantly affected.[1]

The following diagram illustrates the metabolic shift induced by BES in a simplified anaerobic food web.

References

- 1. Anaerobic microbial community response to methanogenic inhibitors 2-bromoethanesulfonate and propynoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition Studies with 2-Bromoethanesulfonate Reveal a Novel Syntrophic Relationship in Anaerobic Oleate Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl-coenzyme-M reductase from Methanobacterium thermoautotrophicum (strain Marburg). Purity, activity and novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of methyl-CoM Reductase from Methanobrevibacter ruminantium by 2-bromoethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Selective Inhibition by 2-Bromoethanesulfonate of Methanogenesis from Acetate in a Thermophilic Anaerobic Digestor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anaerobic microbial community response to methanogenic inhibitors 2‐bromoethanesulfonate and propynoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Discovery of 2-Bromoethanesulfonic Acid as a Potent Methanogen Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of 2-Bromoethanesulfonic acid (BES) marked a pivotal moment in the study of methanogenesis, providing researchers with a powerful tool to selectively inhibit methane (B114726) production by methanogenic archaea. This in-depth technical guide explores the core aspects of BES as a methanogen inhibitor, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical pathways and experimental workflows. Understanding the mechanism and application of BES is crucial for research in microbial ecology, climate change mitigation, and the development of novel antimicrobial agents.

Mechanism of Action: Competitive Inhibition of a Key Enzyme

2-Bromoethanesulfonic acid is a structural analog of coenzyme M (2-mercaptoethanesulfonic acid), an essential cofactor for the final step of methanogenesis.[1] Coenzyme M is the substrate for the enzyme methyl-coenzyme M reductase (MCR), which catalyzes the reduction of the methyl group of methyl-coenzyme M to methane.[1] BES, due to its structural similarity to coenzyme M, acts as a competitive inhibitor of MCR.[1] It binds to the active site of the enzyme, preventing the binding of the natural substrate and thereby halting the production of methane.[1]

Quantitative Data on the Inhibitory Effects of BES

The efficacy of BES as a methanogen inhibitor has been quantified in numerous studies across various environments. The following tables summarize key quantitative data on the inhibition of methane production and the inhibitory concentration of BES.

Table 1: Inhibition of Methane Production by 2-Bromoethanesulfonic Acid (BES) in Various Environments

| Environment/Organism | BES Concentration | Methane Production Inhibition (%) | Reference |

| Mesocosms with cow dung and anaerobic digester sludge | 0.5 mmol/L | 89% | [2] |

| Mesocosms with cow dung and anaerobic digester sludge | 10 mmol/L | 100% | [2] |

| Rice paddy soil pot experiment | 80 mg/kg | 49% | [3] |

| Thermophilic anaerobic digestor (acetate as substrate) | 1 µmol/mL | 60% | [4] |

| Thermophilic anaerobic digestor (acetate as substrate) | 50 µmol/mL | 100% | [4] |

| In vitro ruminal cultures | 12 mM | Did not significantly reduce methane production | [5] |

| Anaerobic granular sludge | 50 mM | 100% (initially) | [6] |

Table 2: Inhibitory Concentration (IC50) of 2-Bromoethanesulfonic Acid (BES)

| Enzyme/Organism | IC50 Value | Reference |

| Methyl-CoM reductase from Methanobrevibacter ruminantium | 0.4 ± 0.04 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of BES as a methanogen inhibitor.

In Vitro Methane Production Assay

This protocol is used to assess the effect of BES on methane production from a mixed microbial community, such as rumen fluid or anaerobic sludge.

a. Materials:

-

Anaerobic culture tubes or serum bottles

-

Substrate (e.g., ground alfalfa hay, cellulose)

-

Rumen fluid or anaerobic sludge inoculum

-

Anaerobic buffer solution

-

Stock solution of 2-Bromoethanesulfonic acid (BES)

-

Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) or flame ionization detector (FID)

b. Procedure:

-

Preparation of Media: Prepare an anaerobic buffer solution and dispense it into culture tubes or serum bottles under a stream of anaerobic gas (e.g., 80% N₂, 20% CO₂).

-

Addition of Substrate and Inhibitor: Add a known amount of the substrate to each tube. Then, add the desired concentrations of BES from a sterile, anaerobic stock solution. Include control tubes with no BES.

-

Inoculation: Inoculate each tube with a fresh, anaerobically collected sample of rumen fluid or anaerobic sludge. The inoculum should be filtered through cheesecloth to remove large particles.

-

Incubation: Seal the tubes with butyl rubber stoppers and aluminum crimps. Incubate the tubes at the appropriate temperature (e.g., 39°C for rumen fluid) for a set period (e.g., 24-48 hours).

-

Gas Analysis: At the end of the incubation period, measure the total gas production. Collect a headspace gas sample using a gas-tight syringe and inject it into a GC to determine the concentration of methane.[7]

-

Data Analysis: Calculate the total amount of methane produced in each tube and determine the percentage of inhibition by comparing the BES-treated samples to the controls.

Quantification of Coenzyme M by High-Performance Liquid Chromatography (HPLC)

This protocol allows for the quantification of coenzyme M in microbial samples, which can be used to assess the abundance of methanogens.

a. Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence or UV detector

-

C18 reverse-phase HPLC column

-

Derivatizing agent (e.g., monobromobimane)

-

Coenzyme M standard

-

Solvents for mobile phase (e.g., acetonitrile, water with a buffer)

-

Sample extraction reagents

b. Procedure:

-

Sample Preparation: Extract coenzyme M from microbial cells by a suitable method, such as sonication or chemical lysis, in an appropriate buffer.

-

Derivatization: React the extracted coenzyme M with a fluorescent derivatizing agent like monobromobimane (B13751) to form a fluorescent adduct. This step is crucial for sensitive detection.

-

HPLC Analysis: Inject the derivatized sample onto the C18 column. Elute the compounds using a gradient of the mobile phase.

-

Detection: Detect the fluorescent coenzyme M adduct using a fluorescence detector set at the appropriate excitation and emission wavelengths.

-

Quantification: Create a standard curve using known concentrations of the coenzyme M standard. Quantify the amount of coenzyme M in the samples by comparing their peak areas to the standard curve.

Microbial Community Analysis using 16S rRNA Gene Sequencing

This protocol is used to assess the impact of BES on the composition and diversity of the microbial community.

a. Materials:

-

DNA extraction kit suitable for environmental samples

-

PCR thermocycler

-

Primers targeting the V3-V4 hypervariable regions of the 16S rRNA gene

-

High-fidelity DNA polymerase

-

Next-generation sequencing (NGS) platform (e.g., Illumina)

-

Bioinformatics software for data analysis (e.g., QIIME, Mothur)

b. Procedure:

-

DNA Extraction: Extract total genomic DNA from the microbial community samples (both control and BES-treated) using a commercially available kit.[8]

-

PCR Amplification: Amplify the V3-V4 region of the 16S rRNA gene using universal primers with attached sequencing adapters.[8]

-

Library Preparation and Sequencing: Purify the PCR products, quantify them, and pool them in equimolar concentrations. Sequence the pooled library on an NGS platform.[8]

-

Bioinformatics Analysis:

-

Quality Filtering: Remove low-quality reads and chimeras from the raw sequencing data.[9]

-

OTU Picking: Cluster the high-quality sequences into Operational Taxonomic Units (OTUs) at a 97% similarity threshold.[10]

-

Taxonomic Assignment: Assign taxonomy to each OTU by comparing its representative sequence to a reference database (e.g., Greengenes, SILVA).[10]

-

Diversity Analysis: Calculate alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) to assess the impact of BES on the microbial community structure.[9]

-

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.

Caption: The methanogenesis pathway and the inhibitory action of BES.

Caption: Experimental workflow for testing BES as a methanogen inhibitor.

Conclusion

2-Bromoethanesulfonic acid remains an indispensable tool in the study of methanogenesis. Its specific and potent inhibition of methyl-coenzyme M reductase allows for the targeted investigation of methanogen activity and its role in various ecosystems. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals working in this field. Further research into the long-term effects of BES on microbial communities and the potential for the development of resistance is warranted to fully understand its environmental implications and to refine its application as a research tool and a potential methane mitigation agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Anaerobic microbial community response to methanogenic inhibitors 2-bromoethanesulfonate and propynoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on the inhibition of methanogenesis and dechlorination by (4-hydroxyphenyl) chloromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Inhibition by 2-Bromoethanesulfonate of Methanogenesis from Acetate in a Thermophilic Anaerobic Digestor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of Methanogenic Inhibitors on Methane Production and Abundances of Methanogens and Cellulolytic Bacteria in In Vitro Ruminal Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Methanogenesis Inhibition in Anaerobic Granular Sludge for the Generation of Volatile Fatty Acids from CO2 and Zero Valent Iron [frontiersin.org]

- 7. Frontiers | In vitro screening of anti-methanogenic additives for use in Australian grazing systems [frontiersin.org]

- 8. Illumina sequencing of 16S rRNA genes reveals a unique microbial community in three anaerobic sludge digesters of Dubai - PMC [pmc.ncbi.nlm.nih.gov]

- 9. h3abionet.org [h3abionet.org]

- 10. 16s data processing and microbiome analysis | H3ABioNet Standard Operating Procedures [h3abionet.github.io]

An In-depth Technical Guide to the Reactivity of 2-Bromoethanesulfonic Acid with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoethanesulfonic acid (BES), and more commonly its sodium salt, is a valuable tool in both chemical synthesis and biological research. As a structural analog of coenzyme M (2-mercaptoethanesulfonic acid), it has been extensively utilized as a specific inhibitor of methyl-coenzyme M reductase, a key enzyme in methanogenesis.[1][2] Its utility stems from its nature as an alkylating agent, capable of reacting with a variety of nucleophiles. This reactivity is central to its biological activity and its application as a synthetic building block.

This technical guide provides a comprehensive overview of the reactivity of 2-bromoethanesulfonic acid with key nucleophiles. It is intended to serve as a resource for researchers in drug development and the life sciences, providing detailed information on reaction mechanisms, kinetics, and experimental protocols to study these interactions.

Chemical Reactivity and Mechanism

The reactivity of 2-bromoethanesulfonic acid is dominated by its susceptibility to nucleophilic attack at the carbon atom bearing the bromine atom. The presence of the electron-withdrawing sulfonate group enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic substitution.[3] The primary mechanism for the reaction of 2-bromoethanesulfonic acid with nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction.[4][5]

In an SN2 reaction, the nucleophile attacks the electrophilic carbon from the backside of the leaving group (bromide), leading to a concerted bond formation and bond cleavage. The rate of an SN2 reaction is dependent on the concentration of both the alkylating agent (2-bromoethanesulfonic acid) and the nucleophile.[5][6]

Rate = k[2-Bromoethanesulfonic Acid][Nucleophile]

The reactivity of the nucleophile plays a crucial role in the reaction kinetics. Stronger, "softer" nucleophiles generally react faster. The general order of reactivity for common biological nucleophiles is:

Thiolate (RS⁻) > Thiol (RSH) > Amine (RNH₂) > Hydroxide (OH⁻) > Water (H₂O)

Quantitative Reactivity with Nucleophiles

| Nucleophile | Product | Reaction Conditions | Rate Constant (k) | Yield | Reference/Notes |

| Ammonia (NH₃) | Taurine (2-aminoethanesulfonic acid) | Concentrated aqueous ammonia, room temperature | Not reported | 48-55% | Reaction is ~90% complete in 5 days as indicated by bromide ion titration.[7] |

| Sulfite (B76179) (SO₃²⁻) | Ethane-1,2-disulfonic acid | Aqueous ethanol, reflux | Not reported | High | This is a side reaction in the synthesis of 2-bromoethanesulfonic acid if an excess of sulfite is used. |

| Hydroxide (OH⁻) | 2-Hydroxyethanesulfonic acid (Isethionic acid) | Aqueous solution, heating | Not reported | - | This is a known hydrolysis product, particularly upon autoclaving.[8] |

| Cysteine (thiolate) | S-Sulfoethylcysteine | Aqueous buffer, pH 7-9 | Not reported | Complete modification | Used for the alkylation of cysteine residues in proteins.[9] The thiolate form of cysteine is the active nucleophile. |

| Methyl-CoM Reductase | Inhibited Enzyme | In vitro enzyme assay | IC₅₀ = 0.4 ± 0.04 µM | - | This is a measure of inhibitory potency, not a direct second-order rate constant.[2][7][10] |

| 2-Ketopropyl-CoM Carboxylase/Oxidoreductase | Inhibited Enzyme | In vitro enzyme assay | - | Irreversible inhibition | Inhibition is proposed to occur via alkylation of active site cysteine residues.[1] |

Biological Activity: Enzyme Inhibition

The primary biological significance of 2-bromoethanesulfonic acid lies in its ability to act as an inhibitor of enzymes that utilize coenzyme M or have reactive cysteine residues in their active sites.

Inhibition of Methanogenesis

2-Bromoethanesulfonic acid is a potent and specific inhibitor of methanogenesis in archaea.[1] It targets methyl-coenzyme M reductase (MCR), the enzyme that catalyzes the final step in methane (B114726) formation. The inhibition is competitive with coenzyme M, and it is believed that BES binds to the active site and alkylates a key cysteine residue, rendering the enzyme inactive.[7] The IC₅₀ value for the inhibition of MCR from Methanobrevibacter ruminantium has been reported to be 0.4 ± 0.04 µM.[2][10]

Inhibition of Alkene Metabolism

In some bacteria, 2-bromoethanesulfonic acid inhibits the metabolism of short-chain alkenes. This is due to the inhibition of 2-ketopropyl-CoM carboxylase/oxidoreductase (2-KPCC), an enzyme involved in the coenzyme M-dependent pathway of epoxide carboxylation.[1] The proposed mechanism involves the alkylation of one or both of a pair of redox-active cysteine residues in the enzyme's active site, leading to irreversible inactivation.[1]

Experimental Protocols

Determination of the Second-Order Rate Constant for the Reaction of 2-Bromoethanesulfonic Acid with a Thiol Nucleophile

This protocol describes a general method for determining the second-order rate constant of the reaction between sodium 2-bromoethanesulfonate (B1233127) and a model thiol nucleophile, such as N-acetylcysteine, using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Sodium 2-bromoethanesulfonate (≥98% purity)

-

N-acetylcysteine (≥99% purity)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (for mobile phase)

-

HPLC system with a UV detector and a C18 column

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 100 mM stock solution of sodium 2-bromoethanesulfonate in the phosphate buffer.

-

Prepare a 100 mM stock solution of N-acetylcysteine in the phosphate buffer.

-

-

Kinetic Runs:

-

Equilibrate the reaction vessel (e.g., a temperature-controlled cuvette or vial) to the desired temperature (e.g., 25 °C).

-

To the reaction vessel, add the appropriate volume of phosphate buffer.

-

Initiate the reaction by adding known volumes of the sodium 2-bromoethanesulfonate and N-acetylcysteine stock solutions to achieve the desired final concentrations (e.g., 1 mM of each).

-

Start a timer immediately upon the addition of the second reactant.

-

-

Sample Collection and Quenching:

-

At specific time intervals (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by diluting the aliquot into a solution that stops the reaction (e.g., a highly acidic solution or by rapid cooling).

-

-

HPLC Analysis:

-

Analyze the quenched samples by reverse-phase HPLC.

-

Use a suitable mobile phase gradient (e.g., water/methanol with 0.1% formic acid) to separate the reactants (N-acetylcysteine) and the product (S-sulfoethyl-N-acetylcysteine).

-

Monitor the elution profile using a UV detector at a wavelength where the reactant or product has a significant absorbance (e.g., around 214 nm for the peptide bond).

-

-

Data Analysis:

-

Create a calibration curve for the reactant (N-acetylcysteine) to determine its concentration in the reaction aliquots.

-

Plot the reciprocal of the concentration of N-acetylcysteine (1/[N-acetylcysteine]) versus time.

-

For a second-order reaction with equal initial concentrations of reactants, this plot should yield a straight line.

-

The slope of this line is equal to the second-order rate constant, k.

-

Conclusion

2-Bromoethanesulfonic acid is a versatile alkylating agent with significant applications in both chemistry and biology. Its reactivity towards nucleophiles, primarily through an SN2 mechanism, underpins its utility as a synthetic precursor and a potent enzyme inhibitor. While a comprehensive set of quantitative kinetic data for its reactions with a wide range of nucleophiles is still to be fully compiled, the principles of its reactivity are well-understood. This guide provides a foundational understanding for researchers seeking to utilize or study 2-bromoethanesulfonic acid, offering insights into its reaction mechanisms, biological targets, and methodologies for its quantitative analysis. Further research to elucidate the specific rate constants for its reactions with various biological nucleophiles will undoubtedly enhance its application in drug development and chemical biology.

References

- 1. Characterization of 2-Bromoethanesulfonate as a Selective Inhibitor of the Coenzyme M-Dependent Pathway and Enzymes of Bacterial Aliphatic Epoxide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition Studies with 2-Bromoethanesulfonate Reveal a Novel Syntrophic Relationship in Anaerobic Oleate Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modification of cysteine residues with sodium 2-bromoethanesulfonate. The application of S-sulfoethylated peptides in automatic Edman degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of methyl-CoM Reductase from Methanobrevibacter ruminantium by 2-bromoethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Utilizing 2-Bromoethanesulfonic Acid (BES) for the Specific Inhibition of Methanogens

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoethanesulfonic acid (BES), a structural analog of coenzyme M (HS-CoM), is a potent and specific inhibitor of methanogenic archaea.[1][2] Coenzyme M is an essential cofactor for the methyl-coenzyme M reductase (MCR) enzyme, which catalyzes the final methane-forming step in all methanogenic pathways.[1] By competitively inhibiting the MCR enzyme, BES effectively blocks methane (B114726) production, making it an invaluable tool for studying methanogenesis, enriching for other microbial populations, and investigating alternative metabolic pathways in complex anaerobic environments.[1][3][4] These application notes provide detailed protocols and quantitative data for the effective use of BES in various research settings.

Mechanism of Action

BES functions as a competitive inhibitor of the methyl-coenzyme M reductase (MCR) enzyme. The MCR enzyme's active site binds to methyl-coenzyme M to facilitate the reduction of the methyl group to methane. Due to its structural similarity to coenzyme M, BES can also bind to the active site, thereby preventing the binding of the natural substrate and halting the methanogenesis cascade.[1] This specific mode of action allows for the targeted inhibition of methanogens with minimal impact on other microbial communities when used at appropriate concentrations.[5]

References

- 1. Effective Suppression of Methane Emission by 2-Bromoethanesulfonate during Rice Cultivation | PLOS One [journals.plos.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Physiological Effects of 2-Bromoethanesulfonate on Hydrogenotrophic Pure and Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition Studies with 2-Bromoethanesulfonate Reveal a Novel Syntrophic Relationship in Anaerobic Oleate Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anaerobic microbial community response to methanogenic inhibitors 2-bromoethanesulfonate and propynoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Bromoethanesulfonate (BES) in Batch Cultures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental use of 2-bromoethanesulfonate (B1233127) (BES) as a selective inhibitor of methanogenesis in anaerobic batch cultures. The information is intended for researchers in microbiology, environmental science, and drug development investigating microbial metabolism, methanogenic pathways, and alternative metabolic routes.

Introduction

2-Bromoethanesulfonate (BES) is a structural analog of coenzyme M (Co-M), an essential cofactor for methyl-coenzyme M reductase (MCR), the enzyme that catalyzes the final step of methane (B114726) formation in all known methanogens.[1][2] By competitively inhibiting the MCR enzyme, BES effectively blocks methane production, often without significantly affecting other microbial activities at appropriate concentrations.[1] This property makes it an invaluable tool for studying methanogen physiology, redirecting carbon and electron flow to other metabolic pathways like acetogenesis or sulfate (B86663) reduction, and investigating syntrophic relationships.[3][4]

Mechanism of Action

BES acts as a competitive inhibitor of the methyl-coenzyme M reductase (MCR) enzyme. MCR is responsible for the reduction of the methyl group attached to coenzyme M, leading to the formation of methane. As a structural analog of coenzyme M, BES binds to the active site of MCR, preventing the binding of the natural substrate and thereby inhibiting methanogenesis.[1][2]

References

- 1. Effective Suppression of Methane Emission by 2-Bromoethanesulfonate during Rice Cultivation | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Physiological Effects of 2-Bromoethanesulfonate on Hydrogenotrophic Pure and Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition Studies with 2-Bromoethanesulfonate Reveal a Novel Syntrophic Relationship in Anaerobic Oleate Degradation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Taurine from Sodium 2-Bromoethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurine (B1682933) (2-aminoethanesulfonic acid) is a conditionally essential amino acid with a multitude of physiological functions, including roles in bile salt conjugation, osmoregulation, and neuromodulation.[1] Its therapeutic potential is being explored for a variety of conditions. This document provides detailed application notes and protocols for the synthesis of taurine from sodium 2-bromoethanesulfonate (B1233127), a common laboratory-scale method.[2] The protocols cover the synthesis, purification, and characterization of taurine.

Reaction Scheme

The synthesis of taurine from sodium 2-bromoethanesulfonate is a nucleophilic substitution reaction where the bromine atom is displaced by an amino group from ammonia (B1221849).

Chemical Equation:

BrCH₂CH₂SO₃Na + NH₃ → H₂NCH₂CH₂SO₃H + NaBr

Experimental Protocols

Protocol 1: Synthesis of Taurine

This protocol is adapted from the well-established procedure in Organic Syntheses.[3]

Materials:

-

Sodium 2-bromoethanesulfonate

-

Concentrated aqueous ammonia (28-30%)

-

Deionized water

-

Activated carbon (optional)

-

Large glass bottle or flask with a tightly sealed cap

-

Heating mantle or steam bath

-

Rotary evaporator

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

Reaction Setup: In a large, sealable glass bottle, dissolve 110 g (0.52 mole) of sodium 2-bromoethanesulfonate in approximately 2 liters of concentrated aqueous ammonia.[3]

-

Reaction: Tightly seal the bottle and allow the mixture to stand at room temperature for 5 to 7 days.[3] Occasional gentle swirling is recommended.

-

Evaporation: After the reaction period, evaporate the solution to dryness using a rotary evaporator. The final traces of water can be removed by heating the residue on a steam bath.[3]

-

Dissolution and Decolorization: Dissolve the solid residue in a minimum amount of hot deionized water (approximately 500 mL). If the solution is colored, add 5 g of activated carbon, heat the mixture to boiling for a few minutes, and then filter it hot through a fluted filter paper to remove the activated carbon.

-

First Crystallization: Concentrate the clear filtrate to a volume of 65-70 mL. Add 250 mL of 95% ethanol to the warm solution and allow it to cool to room temperature, and then in an ice bath to complete crystallization.[3] A mixture of taurine and sodium bromide will precipitate.

-

Collection of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel.

-

Recrystallization: To purify the crude product, dissolve it in the minimum amount of hot deionized water (approximately 100 mL). To the hot solution, add 95% ethanol (approximately 500 mL) until the final ethanol concentration is around 80%.[3]

-

Final Product Collection and Drying: Allow the solution to cool to room temperature and then in an ice bath to effect complete crystallization of pure taurine. Collect the purified taurine by vacuum filtration, wash with a small amount of cold 95% ethanol, and dry in a vacuum oven at 60-70 °C to a constant weight.

Protocol 2: Reaction Monitoring and Quality Control

2.1 High-Performance Liquid Chromatography (HPLC)

This method can be used to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product. A similar method can be used for the final purity assessment of the synthesized taurine.[4][5]

-

Instrumentation: HPLC system with a UV detector or a fluorescence detector (with pre-column derivatization).

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]

-

Mobile Phase: A mixture of methanol (B129727) and a phosphate (B84403) buffer (pH adjusted to ~4.9).[5]

-

Flow Rate: 1.0 mL/min.

-

Detection:

-

Direct UV: 210 nm for underivatized taurine (note: sensitivity is low).

-

Fluorescence (with derivatization): For higher sensitivity, pre-column derivatization with o-phthalaldehyde (B127526) (OPA) can be performed. The derivative is detected at an excitation wavelength of 340 nm and an emission wavelength of 450 nm.[6]

-

-

Sample Preparation: Withdraw a small aliquot from the reaction mixture, dilute it with the mobile phase, and inject it into the HPLC system. For the final product, dissolve a known amount in deionized water.

2.2 Spectroscopic Analysis

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

¹³C NMR:

-

Solvent: DMSO-d₆.[9]

-

Expected Chemical Shifts (δ):

-

~50 ppm (-CH₂-S)

-

~38 ppm (-CH₂-N)

-

-

2.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Expected Characteristic Peaks (cm⁻¹):

-

3200-2800 (broad, N-H and C-H stretching)

-

1620 (N-H bending)

-

1200-1150 (S=O stretching, asymmetric)

-

1050-1000 (S=O stretching, symmetric)

-

2.2.3 Mass Spectrometry (MS)

-

Technique: Electrospray ionization (ESI) in negative ion mode is effective.[12]

-

Expected m/z:

-

[M-H]⁻: 124.0[12]

-

Data Presentation

| Parameter | Value | Reference |

| Reactants | ||

| Sodium 2-bromoethanesulfonate | 110 g (0.52 mole) | [3] |

| Concentrated Aqueous Ammonia | ~2 L | [3] |

| Reaction Conditions | ||

| Temperature | Room Temperature | [3] |

| Reaction Time | 5 - 7 days | [3] |

| Product Yield | ||

| Theoretical Yield | ~65 g | Calculated |

| Actual Yield (pure taurine) | 31 - 36 g | [3] |

| Purity Assessment | ||

| Melting Point | Decomposes above 300 °C | |

| ¹H NMR (DMSO-d₆) | ||

| -CH₂-S | ~3.1 ppm (triplet) | [7][8] |

| -CH₂-N | ~2.8 ppm (triplet) | [7][8] |

| ¹³C NMR (DMSO-d₆) | ||

| -CH₂-S | ~50 ppm | [9] |

| -CH₂-N | ~38 ppm | [9] |

| FTIR (KBr, cm⁻¹) | ||

| N-H and C-H stretch | 3200-2800 | |

| N-H bend | 1620 | |

| S=O stretch (asymmetric) | 1200-1150 | |

| S=O stretch (symmetric) | 1050-1000 | |

| Mass Spectrometry (ESI⁻) | ||

| [M-H]⁻ | 124.0 | [12] |

Mandatory Visualizations

References

- 1. Taurine | C2H7NO3S | CID 1123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Taurine - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Reversed-phase high-performance liquid chromatography technique for taurine quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Determination of taurine in foods by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. besjournal.com [besjournal.com]

- 7. Taurine(107-35-7) 1H NMR [m.chemicalbook.com]

- 8. hmdb.ca [hmdb.ca]

- 9. Deuterated DMSO - Wikipedia [en.wikipedia.org]

- 10. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. shimadzu.com [shimadzu.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: 2-Bromoethanesulfonic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-bromoethanesulfonic acid and its sodium salt as a versatile reagent in organic synthesis. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering insights into its synthetic applications, detailed methodologies for key reactions, and data presented for easy comparison.

Introduction

2-Bromoethanesulfonic acid and its more commonly used sodium salt are valuable reagents in organic synthesis, primarily serving as precursors for the introduction of the sulfoethyl group (-CH₂CH₂SO₃H) or as a bifunctional molecule with both a reactive bromine atom and a sulfonic acid/sulfonate group. Its utility spans the synthesis of biologically active molecules, ionic liquids, functionalized polymers, and zwitterionic surfactants. The high water solubility of its sodium salt makes it a convenient reagent in aqueous reaction media.

Key Applications and Reaction Mechanisms

2-Bromoethanesulfonic acid and its sodium salt are employed in a variety of organic transformations, primarily involving nucleophilic substitution at the carbon bearing the bromine atom.

Key Applications:

-

Synthesis of Taurine (B1682933) and its Derivatives: A primary application is in the synthesis of taurine (2-aminoethanesulfonic acid) and its analogues, which exhibit a range of biological activities, including potential anticancer properties.[1][2][3][4]

-

Preparation of Ionic Liquids: The reaction of 2-bromoethanesulfonic acid or its salt with various nucleophiles, such as substituted imidazoles, leads to the formation of functionalized ionic liquids with sulfonic acid or sulfonate groups.[5][6]

-

Synthesis of Zwitterionic Surfactants and Polymers: The introduction of the sulfoethyl group is a key step in the creation of zwitterionic (sulfobetaine) materials, which are of interest for their antifouling and biocompatible properties.[7][8][9][10][11]

-

Functionalization of Polymers: Sodium 2-bromoethanesulfonate (B1233127) can be used to introduce sulfonic acid groups into polymers, modifying their properties for applications such as proton exchange membranes in fuel cells.[12]

-

As a Strong Acid Catalyst: 2-Bromoethanesulfonic acid itself can be utilized as a strong acid catalyst in reactions such as esterification.[13][14][15][16]

Reaction Mechanism: Nucleophilic Substitution

The primary reaction mechanism involves the nucleophilic attack on the carbon atom attached to the bromine. The sulfonic acid/sulfonate group is a good leaving group, but the C-Br bond is more susceptible to cleavage under typical nucleophilic substitution conditions. The reaction generally proceeds via an SN2 mechanism.

Diagram: General Reaction Scheme

Caption: General Sɴ2 reaction of 2-bromoethanesulfonic acid.

Experimental Protocols and Data

This section provides detailed experimental protocols for key applications of 2-bromoethanesulfonic acid and its sodium salt, with quantitative data summarized in tables for clarity.

Synthesis of Sodium 2-Bromoethanesulfonate

This protocol details the preparation of the sodium salt, a common starting material for many of the subsequent reactions.

Experimental Protocol: [17][18]

-

Reaction Setup: In a 5-L round-bottomed flask equipped with a reflux condenser, mechanical stirrer, and a separatory funnel, place 615 g (3.3 moles) of 1,2-dibromoethane, 1250 mL of 95% ethanol (B145695), and 450 mL of water.

-

Reaction: Heat the mixture to boiling with stirring. Prepare a solution of 125 g (1 mole) of anhydrous sodium sulfite (B76179) in 450 mL of water and add it dropwise to the boiling mixture through the separatory funnel over a period of approximately 2 hours.

-

Reflux: After the addition is complete, continue to boil the solution under reflux for an additional 2 hours.

-

Distillation: Rearrange the condenser for distillation and remove the ethanol and unreacted 1,2-dibromoethane.

-

Work-up and Purification: Pour the remaining aqueous solution into a large evaporating dish and evaporate to dryness on a water bath. Extract the resulting solid with 2 L of boiling 95% ethanol to separate the sodium 2-bromoethanesulfonate from sodium bromide and unreacted sodium sulfite.

-

Crystallization: Cool the ethanolic solution to induce crystallization of the product. The mother liquor can be used for a second extraction of the residue.